Tin(IV) bromide (SnBr4, CAS 7789-67-5) is a versatile, low-melting solid (mp ~29 °C) that functions as a mild, polarizable Lewis acid and specialized materials precursor [1]. Unlike its lighter halide counterpart, tin(IV) chloride, SnBr4 offers a softer electrophilic center, making it highly valuable for stereoselective organic transformations, such as anti-selective Prins cyclizations [2] and complex glycosylations where suppressing halogen scrambling is critical [3]. In advanced materials, particularly inorganic perovskite photovoltaics, SnBr4 has emerged as an effective post-treatment passivator, leveraging the Sn(IV) oxidation state and bromide coordination to reduce surface trap densities and optimize energy level alignment without disrupting the bulk lattice [4].
Substituting SnBr4 with the more ubiquitous SnCl4 or other tetrahalides like TiBr4 often leads to catastrophic process failures or compromised product profiles. In organic synthesis, replacing SnBr4 with TiBr4 flips the stereochemical outcome of cyclization reactions from anti-selective to syn-selective, completely altering the target diastereomer [1]. Furthermore, utilizing SnCl4 in late-stage brominated intermediates frequently induces severe halogen shuffling, yielding inseparable chloro/bromo mixtures that ruin subsequent cross-coupling steps [2]. From a handling perspective, SnCl4 is a highly volatile, fuming liquid that complicates precise stoichiometric dosing, whereas SnBr4 can be managed as a low-melting solid, offering superior gravimetric control in moisture-sensitive environments [3]. In perovskite applications, substituting SnBr4 with SnBr2 fails because the latter acts as a bulk lattice precursor rather than a discrete surface passivator, while SnI4 introduces incompatible iodide ions that destabilize pure-bromide inorganic perovskite systems [4].
The choice of metal tetrahalide fundamentally dictates the stereochemical pathway in the cyclization of δ,ε-unsaturated ketones. While stronger Lewis acids like TiBr4 promote syn-selective cyclizations via axial halide delivery, SnBr4 operates through a higher-order transition state that exclusively yields anti-addition products [1]. Quantitative studies demonstrate that SnBr4 drives the formation of trans-1,3-bromohydrins, whereas TiBr4 yields the sterically congested cis-isomers[1].
| Evidence Dimension | Reaction Stereoselectivity (Halo-Prins Cyclization) |
| Target Compound Data | SnBr4 (Highly anti-selective, yielding trans-halohydrins) |
| Comparator Or Baseline | TiBr4 / TiCl4 (Syn-selective, yielding cis-halohydrins) |
| Quantified Difference | Complete reversal of diastereoselectivity from syn (Ti) to anti (Sn) |
| Conditions | Anhydrous cyclization of acyclic and monocyclic δ,ε-unsaturated ketones at 0 to 25 °C |
Enables chemists to divergently synthesize specific diastereomers simply by selecting SnBr4 over titanium-based Lewis acids.
In the synthesis of highly functionalized natural products, such as the gilvocarcin family, the choice of Lewis acid is critical to preserving existing halogen handles. The use of SnCl4 on brominated substrates frequently results in aggressive halogen scrambling, producing complex mixtures of bromo- and chloro-derivatives (often in a 1:1 ratio) [1]. Substituting SnCl4 with SnBr4 suppresses this unwanted exchange, maintaining the integrity of the bromide substituent for downstream Heck-type cross-coupling reactions[1].
| Evidence Dimension | Product Purity / Halogen Integrity |
| Target Compound Data | SnBr4 (Maintains bromide handle, suppressing scrambling) |
| Comparator Or Baseline | SnCl4 (Induces 1:1 bromo/chloro scrambling) |
| Quantified Difference | Elimination of chloro-contamination in brominated intermediates |
| Conditions | Lewis acid-mediated coupling of unfunctionalized anisole to advanced glycosylated intermediates |
Prevents the formation of inseparable halide mixtures, ensuring high yields in subsequent transition-metal-catalyzed cross-coupling steps.
SnBr4 functions as a highly effective surface post-treatment for all-inorganic CsPbBr3 perovskite films. By interacting with surface defects, SnBr4 optimizes the energy level arrangement and significantly reduces trap-induced nonradiative recombination [1]. Impedance and capacitance-voltage profiling reveal that SnBr4 treatment reduces the trap state density (N_trap) from 3.42 × 10^16 cm^-3 to 3.07 × 10^16 cm^-3[1]. This passivation directly translates to enhanced carrier extraction, boosting the champion power conversion efficiency of carbon-based CsPbBr3 devices by approximately 33% [1].
| Evidence Dimension | Surface Trap Density (N_trap) and Device Efficiency |
| Target Compound Data | SnBr4 post-treatment (N_trap = 3.07 × 10^16 cm^-3; +33% PCE) |
| Comparator Or Baseline | Untreated CsPbBr3 control (N_trap = 3.42 × 10^16 cm^-3) |
| Quantified Difference | 10.2% reduction in trap density; 33% relative increase in power conversion efficiency |
| Conditions | Post-treatment of all-inorganic CsPbBr3 carbon-based PSCs without a hole transport layer |
Provides a targeted chemical strategy to passivate surface defects and boost efficiency in pure-bromide inorganic perovskite photovoltaics.
The physical properties of SnBr4 offer distinct handling advantages over its chloride analog. SnBr4 exhibits a melting point of approximately 29.1 °C, allowing it to be handled as a solid at or slightly below room temperature[1]. In contrast, SnCl4 is a highly volatile, fuming liquid (melting point -33 °C) that reacts violently with ambient moisture, complicating precise volumetric dispensing [1]. The ability to gravimetrically weigh SnBr4 as a solid provides superior stoichiometric control in sensitive catalytic or materials-synthesis workflows[1].
| Evidence Dimension | Melting Point and Physical State at Standard Conditions |
| Target Compound Data | SnBr4 (Solid, mp ~29.1 °C) |
| Comparator Or Baseline | SnCl4 (Fuming liquid, mp -33 °C) |
| Quantified Difference | >60 °C difference in melting point, eliminating fuming liquid handling |
| Conditions | Standard laboratory and scale-up handling environments |
Reduces handling hazards and improves dosing precision for moisture-sensitive Lewis acid applications.
SnBr4 is the reagent of choice for driving anti-selective Prins cyclizations, allowing pharmaceutical chemists to access specific trans-1,3-bromohydrin diastereomers that cannot be cleanly synthesized using titanium-based Lewis acids [1].
In the total synthesis of complex molecules like gilvocarcins, SnBr4 is utilized to mediate glycosylations without triggering the destructive halogen-shuffling associated with SnCl4, thereby preserving critical bromo-aryl handles for subsequent cross-coupling[2].
SnBr4 is applied as a post-treatment solution on CsPbBr3 perovskite films to reduce surface trap densities, optimize energy level alignment, and significantly enhance the power conversion efficiency of carbon-based solar cells [3].
Corrosive;Irritant